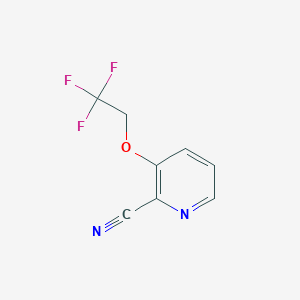

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Overview

Description

“2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine” is a type of trifluoromethylpyridine . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines is a topic of ongoing research . The synthesis process involves the use of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .Scientific Research Applications

Synthesis of Pyridine Derivatives

The synthesis of various pyridine derivatives, including trifluoromethoxy pyridines, has been a subject of interest due to their potential applications in life sciences and material science. An efficient and straightforward large-scale synthesis method has been developed to access these compounds, which serve as important building blocks for further chemical modifications and applications in research oriented towards life sciences (Manteau et al., 2010).

Catalysis

The use of specific catalysts like DABCO in the synthesis of cyano-pyridines demonstrates the compound's versatility in facilitating various organic reactions, leading to the efficient synthesis of 3-cyano-2(1H)-pyridinones and their 2-imino analogues. This showcases the role of 2-cyano-3-(2,2,2-trifluoroethoxy)pyridine derivatives in catalysis and organic synthesis (Yahia Shirazi Beheshtia et al., 2010).

Antimicrobial Agents

The antimicrobial evaluation of newly synthesized pyridine nucleosides indicates the potential biomedical applications of these compounds. By modifying the pyridine core with different substituents, researchers have developed compounds with significant antibacterial activities, suggesting the use of these derivatives in developing new antimicrobial agents (N. M. Rateb et al., 2013).

Materials Science

In materials science, the structural properties of pyridine derivatives, including those with cyano and trifluoroethoxy groups, are of interest due to their potential applications in the development of new materials with unique properties. For example, the synthesis and characterization of substituted methylthio-imidazoles and -pyrimidines with a pyridinyl moiety highlight the compound's relevance in materials science, offering possibilities for further derivatization and application in various fields (Sen Ma et al., 2016).

Organic Chemistry and Reaction Mechanisms

The reaction mechanisms involving cyano radicals and dienes, with the prospect of forming pyridine structures, are a significant area of research in organic chemistry. Studies on the reaction mechanisms provide insights into the formation of complex pyridine structures from simpler precursors, contributing to the understanding of organic reaction pathways and the synthesis of new organic compounds (B. Sun et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride”, indicates that it may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Trifluoromethylpyridines are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and many candidates are currently undergoing clinical trials .

Mechanism of Action

Target of Action

3-(2,2,2-Trifluoroethoxy)picolinonitrile, also known as 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine, is primarily used as an electrolyte solvent in high-energy density lithium metal batteries . Its primary targets are the lithium metal anode and the high-voltage NCM cathode .

Mode of Action

The compound interacts with its targets by forming a solvation structure around the lithium ions . The maximum coordination number of 3 for 3-(2,2,2-Trifluoroethoxy)picolinonitrile molecules in the solvation structure is disclosed through molecular dynamics simulation .

Biochemical Pathways

The compound affects the solid electrolyte interphase on the lithium metal anode. The interphase is enriched with organic components and LiF, which is proposed from 3-(2,2,2-Trifluoroethoxy)picolinonitrile decomposition based on density functional theory calculations .

Pharmacokinetics

The compound exhibits high oxidative stability, low volatility, and non-flammability . These properties contribute to its bioavailability and make it an effective electrolyte solvent for high-energy density lithium metal batteries .

Result of Action

The use of 3-(2,2,2-Trifluoroethoxy)picolinonitrile as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte .

properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-3-13-6(7)4-12/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLHYNGUDBFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

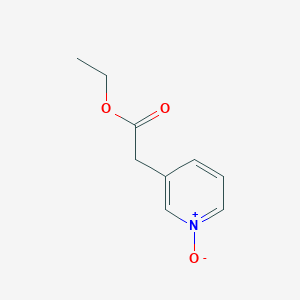

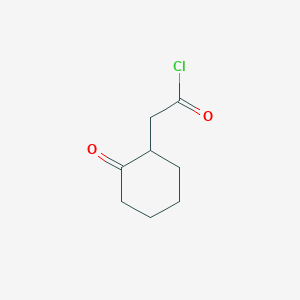

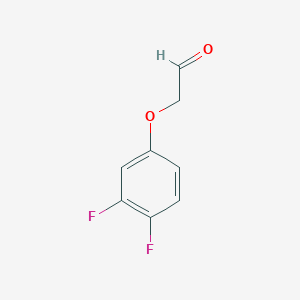

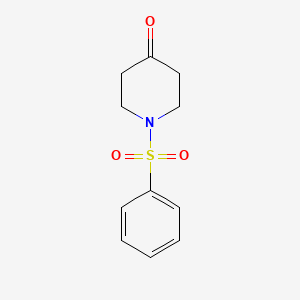

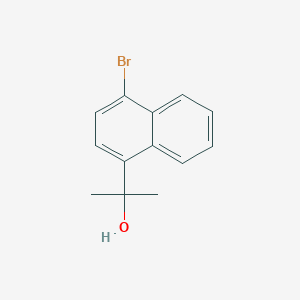

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)